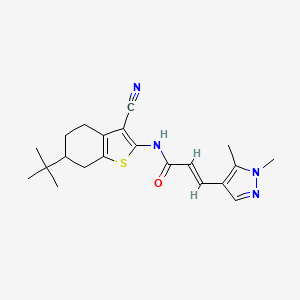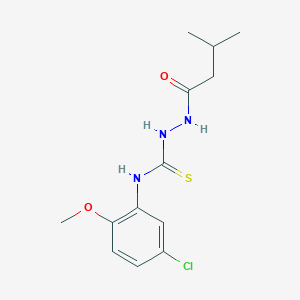![molecular formula C14H14N4O2S B4627342 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide often involves multi-step chemical processes that include the formation of pyrazole and isoxazole rings. For example, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid showcases the complexity and variety of chemical reactions utilized in creating such compounds (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates interesting geometrical parameters and intermolecular interactions. For example, the study of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed that substituents significantly influence the spatial arrangement of molecules, affecting their properties and potential reactivity (Köysal et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds is diverse, with reactions often leading to unexpected products. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated the occurrence of ANRORC rearrangement, showcasing the compound's reactive nature and the complexity of its chemical behavior (Ledenyova et al., 2018).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide have been explored in depth. Studies such as those by Köysal et al. (2005) and Bhuiyan et al. (2006) have detailed the synthesis of related pyrazole and thienopyrimidine derivatives, emphasizing the geometric parameters and molecular conformations achieved through different synthesis methods. These works lay the foundation for understanding the chemical behavior and potential applications of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide and similar molecules (Köysal, Işık, Sahin, & Palaska, 2005); (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Biological Activities
Research has also focused on evaluating the biological activities of compounds structurally related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide. For instance, Aly (2016) investigated new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation, indicating moderate to high activity against various microorganisms. This suggests potential antimicrobial applications of similar compounds (Aly, 2016).
Chemical Properties and Stability
Martins et al. (2002) and McLaughlin et al. (2016) have contributed to understanding the chemical properties and stability of related compounds. Martins et al. provided insights into the one-pot synthesis of isoxazole-carboxamides and pyrazolyl-carbonyl isoxazoles, revealing the influence of substituents on the chemical stability and reactivity of these molecules (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).
Antimicrobial and Antiviral Potential
The antimicrobial and antiviral potential of compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been a focus area, with studies indicating promising activities that warrant further exploration. The research conducted by Zhang et al. (2012) on novel bis-pyrazole compounds showed good inactivation effects against tobacco mosaic virus, hinting at the potential antiviral applications of these molecules (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012).
properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-18-6-5-10(16-18)9-15-14(19)11-8-12(20-17-11)13-4-3-7-21-13/h3-8H,2,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCALQMHVKETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)